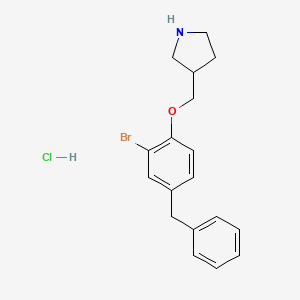

3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride

Description

Historical Context of Pyrrolidine-Based Compounds in Medicinal Chemistry

The pyrrolidine ring system has established itself as one of the most valuable scaffolds in medicinal chemistry, with its utilization dating back to the early understanding of natural alkaloids containing this five-membered nitrogen heterocycle. The five-membered pyrrolidine ring, also known as tetrahydropyrrole, represents a saturated nitrogen heterocycle that has captured the attention of medicinal chemists due to its unique three-dimensional properties and sp³-hybridization characteristics. Historical development of pyrrolidine-based therapeutics can be traced through the discovery and characterization of naturally occurring alkaloids such as nicotine and hygrine, which demonstrated the inherent biological activity potential of this structural motif.

The evolution of pyrrolidine chemistry in pharmaceutical applications has been driven by several key advantages that this scaffold provides over aromatic nitrogen heterocycles. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp³-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation". This pseudorotational flexibility allows pyrrolidine-containing compounds to adopt multiple conformational states, thereby increasing the likelihood of optimal binding interactions with diverse biological targets.

Medicinal chemists have systematically exploited the pyrrolidine scaffold through two primary synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, exemplified by proline derivatives. The development of efficient synthetic methodologies has enabled the preparation of highly functionalized pyrrolidines with diverse substitution patterns, facilitating structure-activity relationship studies that have guided the optimization of biological activity profiles. Contemporary pharmaceutical research has demonstrated that pyrrolidine derivatives can exhibit antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others display diverse enzyme inhibitory effects.

Structural Significance of Bromophenoxy and Benzyl Substituents

The incorporation of bromophenoxy and benzyl substituents in this compound reflects sophisticated understanding of structure-activity relationships in halogenated aromatic systems. The presence of bromine at the 2-position of the phenoxy ring introduces significant electronic and steric effects that influence both the compound's physicochemical properties and its potential biological interactions. Halogen substitution, particularly with bromine, has been extensively studied in medicinal chemistry for its ability to modulate lipophilicity, metabolic stability, and binding affinity to biological targets.

The benzyl substituent at the 4-position of the bromophenoxy ring contributes additional lipophilic character and provides opportunities for π-π stacking interactions with aromatic amino acid residues in protein binding sites. Research has demonstrated that benzyl substitutions can dramatically improve both binding affinity and functional activity in phenethylamine-based systems. The strategic placement of the benzyl group creates a molecular architecture that balances hydrophobic interactions with the potential for specific geometric complementarity to target proteins.

The methylene linker connecting the bromophenoxy system to the pyrrolidine ring provides conformational flexibility while maintaining the spatial relationship between these distinct pharmacophoric elements. This structural feature allows the compound to adopt conformations that optimize interactions with multiple binding subsites within target proteins. The combination of the electron-withdrawing bromine atom and the electron-donating characteristics of the benzyl group creates a balanced electronic environment that can influence both the compound's reactivity and its binding characteristics.

| Structural Component | Molecular Weight Contribution | Electronic Effect | Steric Contribution |

|---|---|---|---|

| Pyrrolidine core | 70.09 g/mol | Electron-donating | Compact cyclic structure |

| Bromophenoxy group | 188.02 g/mol | Electron-withdrawing | Bulky aromatic system |

| Benzyl substituent | 91.13 g/mol | Electron-donating | Extended aromatic interaction |

| Methylene linker | 14.03 g/mol | Neutral | Flexible spacer |

Rationale for Studying Halogenated Pyrrolidine Derivatives

The investigation of halogenated pyrrolidine derivatives has emerged as a particularly promising area of medicinal chemistry research due to the unique properties conferred by halogen incorporation into heterocyclic scaffolds. Halogenated compounds have demonstrated enhanced biological activity profiles compared to their non-halogenated analogs, with specific examples showing that the presence of halogens can markedly enhance cytotoxic properties. The strategic introduction of bromine atoms into pyrrolidine-based structures offers multiple advantages, including improved metabolic stability, enhanced binding affinity through halogen bonding interactions, and modulation of physicochemical properties such as lipophilicity and solubility.

Recent studies have revealed that halogenated pyrrolo derivatives exhibit potent antiproliferative activities against various cancer cell lines, with some compounds displaying half-maximal inhibitory concentration values in the sub-micromolar range. The incorporation of iodine at specific positions has been shown to result in significant enhancement of potency, suggesting that the size, electronegativity, and polarizability of different halogens contribute differentially to biological activity. These findings provide strong rationale for the systematic exploration of brominated pyrrolidine derivatives as potential therapeutic agents.

The development of halogenated pyrrolidine compounds also addresses important considerations in drug design related to selectivity and specificity. Halogen atoms can participate in specific non-covalent interactions, including halogen bonding, which provides additional mechanisms for achieving selective binding to target proteins. Furthermore, the unique electronic properties of halogenated aromatic systems can influence the compound's interaction with biological membranes and cellular uptake mechanisms, potentially improving bioavailability and therapeutic index.

| Research Focus Area | Key Findings | Therapeutic Implications |

|---|---|---|

| Antiproliferative Activity | Enhanced potency with halogen incorporation | Potential anticancer applications |

| Structure-Activity Relationships | Position-dependent halogen effects | Rational drug design opportunities |

| Mechanism of Action | Cell cycle arrest and apoptosis induction | Novel therapeutic mechanisms |

| Pharmacokinetic Properties | Improved metabolic stability | Enhanced drug-like characteristics |

Properties

IUPAC Name |

3-[(4-benzyl-2-bromophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO.ClH/c19-17-11-15(10-14-4-2-1-3-5-14)6-7-18(17)21-13-16-8-9-20-12-16;/h1-7,11,16,20H,8-10,12-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZYZSZAAOEBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-26-8 | |

| Record name | Pyrrolidine, 3-[[2-bromo-4-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride typically follows these key stages:

- Bromination of Phenol: Introduction of a bromine atom at the 2-position of a suitable phenol to create the 2-bromophenol intermediate.

- Formation of the Phenoxy Group: Coupling the brominated phenol with a benzyl substituent at the 4-position to form the 4-benzyl-2-bromophenol derivative.

- Methylation and Pyrrolidine Coupling: Attachment of the pyrrolidine ring via a methylene bridge to the phenoxy moiety, forming the key 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine structure.

- Conversion to Hydrochloride Salt: Final step involves converting the free base to its hydrochloride salt to improve solubility and stability.

This synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Detailed Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | Bromination of phenol using bromine or N-bromosuccinimide (NBS) | Selective bromination at the 2-position of phenol; yields 2-bromophenol intermediate. |

| 2 | Benzylation | Benzyl bromide or benzyl chloride in presence of base | Introduction of benzyl group at the 4-position on the phenol ring forming 4-benzyl-2-bromophenol. |

| 3 | Ether Formation (Phenoxy group) | Williamson ether synthesis using base and alkyl halide | Coupling of the phenol oxygen with a chloromethyl or bromomethyl pyrrolidine derivative to form the phenoxy linkage. |

| 4 | Pyrrolidine Coupling | Nucleophilic substitution with pyrrolidine | Formation of the pyrrolidine ring attached via methylene bridge to the phenoxy moiety. |

| 5 | Salt Formation | Treatment with HCl in anhydrous solvent | Conversion to hydrochloride salt for enhanced solubility and stability. |

Catalytic and Coupling Methodologies

Recent studies emphasize the use of palladium-catalyzed cross-coupling and C–H arylation techniques to improve the efficiency of key bond formations in related compounds, which can be adapted for this compound’s synthesis:

- Palladium Catalysts: Pd(OAc)2 and Pd-PEPPSI-IPr have been used effectively in C–H arylation to form arylated intermediates with high yields (up to 94%) and selectivity.

- Base and Additives: Potassium carbonate (K2CO3), potassium acetate (KOAc), and sodium acetate (NaOAc) serve as bases, while additives such as pivalic acid (PivOH) enhance catalytic activity.

- Reaction Conditions: Temperatures range from 100°C to 160°C with reaction times between 2 to 12 hours depending on catalyst and scale.

| Entry | Catalyst | Pd (mol%) | Base | Additive | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | 0.1 | KOAc | None | 150 | 12 | 94 |

| 2 | Pd-PEPPSI-IPr | 0.5 | K2CO3 | PivOH | 125 | 2 | 93 |

Table adapted from palladium-catalyzed arylation studies relevant to similar pyrrolidine derivatives.

Reduction and Amidation Steps

- Reduction of Benzonitrile Intermediates: The benzonitrile intermediate can be reduced to the corresponding benzylic amine using hydride reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride ((iBu)2AlBH4), with the latter providing better yields and scalability.

- Amidation: Coupling of the benzylic amine intermediate with N-protected hydroxyproline derivatives using peptide coupling agents like HATU and bases such as DIPEA leads to pyrrolidine carboxylate intermediates. Subsequent deprotection and salt formation complete the synthesis.

Purification and Characterization

- Purification: Flash column chromatography or trituration with cold water and ice is employed to isolate intermediates and final products with high purity.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the compound.

Summary of Key Research Findings

- The presence of both brominated phenoxy and benzyl groups requires selective bromination and benzylation steps.

- Palladium-catalyzed C–H arylation offers a high-yield, scalable route for constructing the aromatic-pyrrolidine linkage.

- Reduction and amidation steps are critical for introducing the pyrrolidine moiety and final functionalization.

- Conversion to the hydrochloride salt enhances compound solubility, facilitating biological applications.

- Optimization of catalysts, bases, and reaction conditions can significantly improve yield and reduce byproduct formation.

Chemical Reactions Analysis

Types of Reactions

3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of the corresponding benzyl derivative.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride exhibits several biological activities, particularly in pharmacological contexts. Noteworthy applications include:

- Drug Discovery : The compound serves as a lead structure for developing new therapeutic agents targeting various diseases.

- Receptor Interaction Studies : Research has focused on its binding affinity to different biological targets, including:

- P2Y14 Receptor Antagonism : Modifications of the compound have been explored to enhance receptor affinity and selectivity, contributing to the understanding of receptor-ligand interactions .

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

- Pharmacological Studies : Research has shown that derivatives of this compound can enhance the efficacy of existing drugs, such as augmenting the cytotoxic action of sorafenib in hepatocellular carcinoma cells .

- Therapeutic Applications : Investigations into the therapeutic benefits of compounds with similar structures have demonstrated their utility in treating various cancers, including breast cancer and melanoma .

- Mechanistic Insights : Studies focusing on receptor interactions provide insights into how modifications to the compound can affect binding affinity and selectivity, enhancing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical differences between 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride and similar compounds:

Functional Group Impact on Bioactivity

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability (vs. fluorine) may enhance van der Waals interactions in hydrophobic binding pockets, as seen in PF-543’s SphK1 inhibition . Fluorine, being smaller, could reduce steric clashes but offers weaker hydrophobic anchoring .

- Benzyl vs. However, trifluoromethyl groups () introduce strong electron-withdrawing effects, altering electronic distribution and binding kinetics .

- Pyrrolidine Core Modifications: PF-543’s pyrrolidine-methanol backbone (vs. simple pyrrolidine in the target compound) enhances hydrogen-bonding capacity, contributing to its high SphK1 selectivity .

Biological Activity

3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies, aiming to provide a comprehensive understanding of its applications in drug development.

- IUPAC Name : this compound

- Molecular Formula : C16H20BrClN2O

- Molecular Weight : 363.70 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structure allows it to modulate biological pathways effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering metabolic pathways.

- Receptor Modulation : It can affect receptor signaling pathways, leading to various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Its structural properties may confer neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

- Anticancer Potential : Some studies have explored its role in enhancing the efficacy of anticancer drugs by modulating lipid signaling pathways and downregulating ABC transporter expression.

Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

-

Neuroprotective Study :

- Research indicated that the compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.

-

Anticancer Efficacy :

- A study showed that this compound could enhance the efficacy of traditional chemotherapy agents by inhibiting certain metabolic pathways associated with drug resistance.

Q & A

Basic: What are the recommended synthetic routes for 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Nucleophilic substitution : React 4-benzyl-2-bromophenol with a pyrrolidine derivative bearing a leaving group (e.g., chloromethylpyrrolidine) under basic conditions (e.g., K₂CO₃) to form the ether linkage .

- Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .

- Optimization : Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal intermediates and reduce trial-and-error steps .

Basic: How should researchers purify this compound, and what purity thresholds are critical for biological assays?

Methodological Answer:

- Purification techniques :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate the target compound .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high recovery of crystalline product .

- Purity standards : ≥95% purity (via HPLC) is essential for reproducible biological assays. Single impurities should be ≤0.5% to avoid off-target effects .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with emphasis on aromatic proton signals (δ 6.8–7.4 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .

Advanced: How can computational methods elucidate reaction mechanisms and optimize synthesis?

Methodological Answer:

- Reaction path search : Density Functional Theory (DFT) calculations identify transition states and intermediates, guiding experimental validation of key steps (e.g., ether bond formation) .

- Kinetic modeling : Predict rate-limiting steps using software like Gaussian or ORCA, enabling targeted optimization (e.g., catalyst selection) .

- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational models to refine reaction conditions iteratively .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Structural analogs : Synthesize derivatives with variations in the benzyl, bromophenoxy, or pyrrolidine groups to assess functional group contributions .

- Bioassays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity trends .

- Molecular docking : Use software like AutoDock to predict binding modes and guide rational design .

Advanced: How can researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

Methodological Answer:

- Design of Experiments (DOE) : Apply factorial designs to isolate variables (e.g., pH, temperature) causing variability .

- Statistical analysis : Use ANOVA or multivariate regression to identify confounding factors (e.g., impurity interference) .

- Cross-validation : Replicate experiments in orthogonal assays (e.g., in vitro vs. cell-based) to confirm biological relevance .

Advanced: What methodologies optimize scalable synthesis while maintaining yield and purity?

Methodological Answer:

- Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .

- Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C for dehalogenation steps) to improve turnover and recyclability .

- DOE for scale-up : Statistically optimize parameters (e.g., solvent ratio, stirring rate) using response surface methodology (RSM) .

Advanced: How should researchers assess the compound’s biological activity in vitro?

Methodological Answer:

- Dose-response assays : Perform IC₅₀/EC₅₀ determinations in cell lines (e.g., cancer, microbial) with controls for cytotoxicity .

- Mechanistic studies : Use Western blotting or qPCR to evaluate downstream signaling pathways .

- Solubility optimization : Prepare stock solutions in DMSO or cyclodextrin complexes to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.